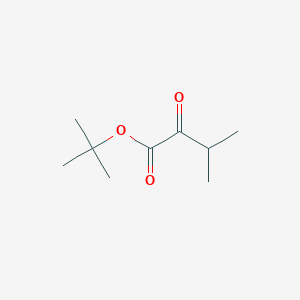
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from acyclic precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.
S-Methylation: The compound is then subjected to S-methylation to introduce a methyl group.
Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the compound is treated with suitable amines to form guanidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: It is used in assays to evaluate its cytotoxic properties against various cell lines.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications in treating neglected tropical diseases such as human African trypanosomiasis and malaria.
作用機序
The exact mechanism of action of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in the biological processes of the pathogens it targets. The compound may inhibit key enzymes or disrupt cellular functions essential for the survival of the pathogens.
類似化合物との比較
Similar Compounds
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine core structure but differs in the functional groups attached to the ring.
2-Aminopyrimidine Derivatives: These compounds have similar biological activities and are studied for their antitrypanosomal and antiplasmodial properties.
Uniqueness
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and studies.
特性
CAS番号 |
5388-29-4 |
|---|---|
分子式 |
C6H8N4O |
分子量 |
152.15 g/mol |
IUPAC名 |
6-amino-2-imino-1-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-10-5(7)4(3-11)2-9-6(10)8/h2-3,8H,7H2,1H3 |
InChIキー |
RYOLKPVPYKIRAV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=NC1=N)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
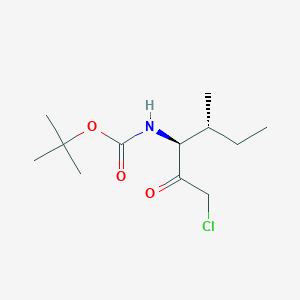


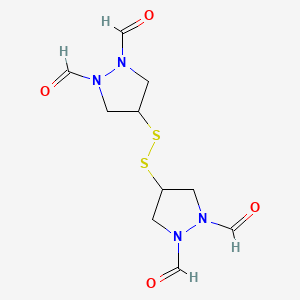
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


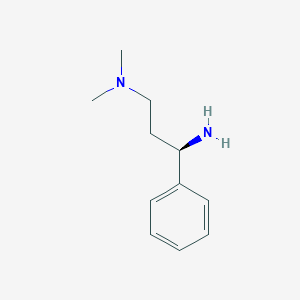
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
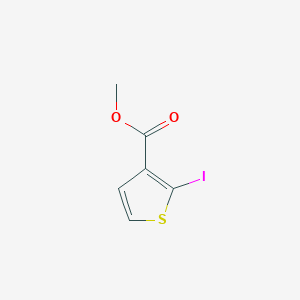
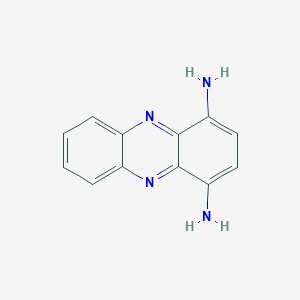
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
